Apoptosis Induction in MDR Cells
ent-3-Oxokaurane-16,17-diol has been specifically identified, alongside ent-16α,17-dihydroxyatisan-3-one, as one of the most significant polycyclic diterpenes for inducing apoptosis in a model of multidrug-resistant (MDR) cancer cells. This activity was demonstrated in L5178 mouse lymphoma cells transfected with the human MDR1 gene . This contrasts with the general anti-inflammatory or broadly cytotoxic activities reported for many other diterpenoids from the same natural source.
| Evidence Dimension | Apoptosis induction in MDR cancer cells |
|---|---|
| Target Compound Data | Confirmed significant apoptosis induction activity |
| Comparator Or Baseline | Other diterpenoids from the same studies (e.g., jolkinolide B, yuexiandajisu D) showed varying levels of cytotoxicity but were not highlighted for this specific MDR-related apoptosis activity |
| Quantified Difference | Qualitatively, the compound is part of a select group with the most significant activity for this specific mechanism in an MDR context, distinguishing it from others that may have general toxicity but not this specific functional profile. |
| Conditions | L5178 human MDR1 gene-transfected mouse lymphoma cells |
Why This Matters
This specific activity profile makes ent-3-Oxokaurane-16,17-diol a critical tool for researchers specifically investigating mechanisms to overcome multidrug resistance in cancer, rather than those studying general cytotoxicity or inflammation.
